(1R,2R)-2-甲氧基环庚烷-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

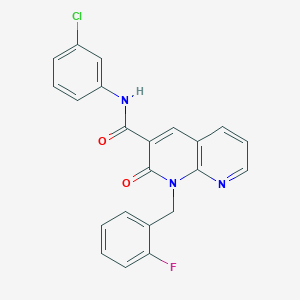

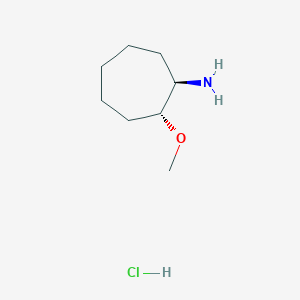

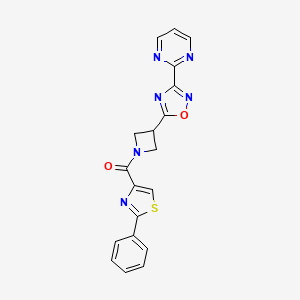

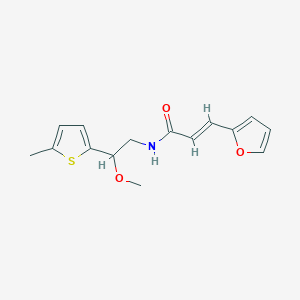

“(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride” is a compound that likely contains a cycloheptane ring, which is a seven-membered ring structure. The “2-Methoxy” indicates a methoxy group (OCH3) attached to the second carbon of the ring, and the “1-amine” suggests an amine group (NH2) attached to the first carbon . The “hydrochloride” part indicates that this compound is a hydrochloride salt, which typically forms when an amine reacts with hydrochloric acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the introduction of the methoxy and amine groups. The exact methods would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cycloheptane ring, with the methoxy and amine groups causing the molecule to be polar. The (1R,2R) designation indicates the stereochemistry of the molecule, specifically the configuration of the methoxy and amine groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine could participate in reactions such as acid-base reactions or nucleophilic substitutions. The methoxy group could potentially undergo reactions depending on the conditions, such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents. The exact properties such as melting point, boiling point, and specific rotation would need to be determined experimentally .科学研究应用

有机催化和对映选择性反应

- 有机催化:已经设计并合成了含有伯胺和构象受限片段的四肽来催化醛醇反应,证明在特定条件下具有有效的有机催化和高对映选择性(Feng-Chun Wu 等,2009)。这项研究强调了伯胺在开发立体选择性有机转化催化剂中的重要性,可能适用于“(1R,2R)-2-甲氧基环庚烷-1-胺盐酸盐”等化合物。

作用机制

Target of Action

The primary target of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is the GPR88 receptor . GPR88 is an orphan G protein-coupled receptor (GPCR) of the class A rhodopsin family . It is expressed in various brain regions and is known to regulate the excitability of glutamatergic and GABAergic neurons .

Mode of Action

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride acts as a potent agonist of the GPR88 receptor . It inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway . This interaction with its target leads to changes in intracellular signaling pathways, which can influence various physiological processes.

Biochemical Pathways

The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride affects the cAMP signaling pathway . This pathway plays a crucial role in many biological processes, including the regulation of metabolism, secretion of hormones, and gene expression. The downstream effects of this interaction can influence various physiological and pathological processes, including pain perception, mood regulation, and motor control .

Result of Action

The activation of the GPR88 receptor by (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride can lead to various molecular and cellular effects. For instance, it can modulate the activity of neurons, influence neurotransmitter release, and alter neuronal excitability . These changes at the cellular level can translate into physiological effects, such as alterations in pain perception, mood, and motor control .

安全和危害

未来方向

属性

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEQJXDZHLJILQ-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)

![2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]acetamide](/img/structure/B2711777.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2711779.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

![diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)